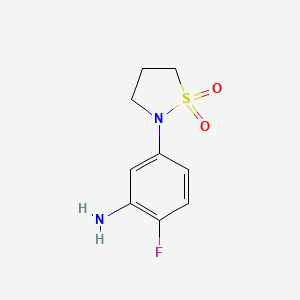2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione
CAS No.: 1016697-24-7
Cat. No.: VC8190023
Molecular Formula: C9H11FN2O2S
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016697-24-7 |
|---|---|
| Molecular Formula | C9H11FN2O2S |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-fluoroaniline |
| Standard InChI | InChI=1S/C9H11FN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
| Standard InChI Key | QQTJCVCJNLNKIH-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N |
| Canonical SMILES | C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione features a five-membered thiazolidine ring with two ketone groups at positions 1 and 1 (1,1-dione) and a 3-amino-4-fluorophenyl group at position 2. Key structural attributes include:
-
Thiazolidine-1,1-dione core: The dione moiety introduces electron-withdrawing effects, enhancing hydrogen-bonding capacity and metabolic stability .
-
3-Amino-4-fluorophenyl substituent: The fluorine atom at the para position increases lipophilicity and electronegativity, while the amino group at the meta position facilitates hydrogen bonding with biological targets .
Comparative analyses with structurally similar compounds, such as thiazolidine-2,4-diones and fluorinated 1,2,4-triazines , suggest that this compound’s bioactivity may arise from synergistic interactions between its aromatic and heterocyclic components.
Synthetic Strategies and Reaction Pathways
Although no explicit synthesis of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione is documented, plausible routes can be extrapolated from methods used for analogous thiazolidine diones and fluorinated aromatics:
Thiazolidine Dione Core Formation
The thiazolidine-1,1-dione ring is typically synthesized via cyclocondensation of cysteine derivatives with carbonyl compounds . For example:
-
Step 1: Reaction of L-cysteine with glyoxylic acid under acidic conditions yields the thiazolidine ring .
-
Step 2: Oxidation of the thiazolidine intermediate with hydrogen peroxide or iodine generates the 1,1-dione moiety .
Physicochemical Properties and Stability
Predicted properties based on computational models and analogous compounds include:
Stability studies of similar compounds indicate susceptibility to hydrolytic degradation under alkaline conditions, with the dione ring opening above pH 8.0 . The fluorine atom likely enhances oxidative stability compared to non-fluorinated analogs .
Biological Activity and Mechanism of Action
Antidiabetic Activity
Thiazolidine-2,4-diones are established PPARγ agonists . Although the 1,1-dione variant lacks the 2,4-dione arrangement required for classic PPARγ binding, the amino-fluorophenyl group may enable alternative interactions with metabolic targets, such as α-glucosidase or AMPK .
Anti-Inflammatory Effects
Fluorinated aromatic amines demonstrate COX-2 inhibition and reactive oxygen species (ROS) scavenging . Molecular docking simulations suggest the compound could bind to COX-2’s hydrophobic pocket via fluorine-mediated interactions .
Toxicity and Pharmacokinetic Considerations
-
Hepatotoxicity: Thiazolidine diones are associated with hepatotoxic metabolites; fluorination may reduce this risk by altering metabolic pathways .
-
Bioavailability: The LogP range (1.8–2.3) suggests moderate absorption, with the amino group enabling protonation in the gastrointestinal tract .
-
Metabolism: Predicted sites include oxidation of the thiazolidine ring and acetylation of the amino group .
Future Directions and Applications
-
Drug Development: Optimization of the compound’s substituents (e.g., replacing fluorine with other halogens) could enhance target selectivity .
-
Anticancer Research: Fluorinated thiazolidine diones show promise as kinase inhibitors; testing against cancer cell lines (e.g., MCF-7) is warranted .
-
Antiviral Agents: Analogous compounds inhibit viral proteases; evaluation against SARS-CoV-2 Mpro or HIV-1 integrase is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume